Cas no 126261-84-5 (1-IODO-4-N-PROPYLBENZENE)

1-IODO-4-N-PROPYLBENZENE structure
1-IODO-4-N-PROPYLBENZENE structure
Productnaam:1-IODO-4-N-PROPYLBENZENE
CAS-nummer:126261-84-5
MF:C9H11I
MW:246.08764
MDL:MFCD00051612
CID:91605
PubChem ID:612541

1-IODO-4-N-PROPYLBENZENE Chemische en fysische eigenschappen

Naam en identificatie

    • 1-IODO-4-N-PROPYLBENZENE
    • 1-IODO-4-PROPYLBENZENE
    • P-PROPYLIODOBENZENE
    • 1-iodanyl-4-propyl-benzene
    • 1-Iodo-4-PropYl-Benzene
    • 1-propyl-4-iodobenzene
    • 4-iodo-1-propylbenzene
    • 4-Iodopropylbenzene
    • 4-n-propyliodobenzene
    • 4-propyliodobenzene
    • 4-propylphenyl iodide
    • p-iodopropylbenzene
    • 126261-84-5
    • Benzene,1-iodo-4-propyl-
    • Benzene, 1-iodo-4-propyl-
    • DTXSID10346481
    • BFA26184
    • AKOS009158045
    • AS-58602
    • 4-Iodo-n-propylbenzene
    • FT-0607954
    • p-n-propyliodobenzene
    • 1-Iodo-4-propylbenzene #
    • MFCD00051612
    • 4-(n-propyl)iodobenzene
    • CS-0338147
    • SCHEMBL175475
    • A805532
    • AMY25672
    • DB-041816
    • MDL: MFCD00051612
    • Inchi: InChI=1S/C9H11I/c1-2-3-8-4-6-9(10)7-5-8/h4-7H,2-3H2,1H3
    • InChI-sleutel: ZRWCHMFGMKNWEC-UHFFFAOYSA-N
    • LACHT: CCCC1=CC=C(C=C1)I

Berekende eigenschappen

  • Exacte massa: 245.99100
  • Monoisotopische massa: 245.99055g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 0
  • Zware atoomtelling: 10
  • Aantal draaibare bindingen: 2
  • Complexiteit: 82.7
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.9
  • Oppervlakte lading: 0
  • Topologisch pooloppervlak: 0Ų
  • Aantal tautomers: nothing

Experimentele eigenschappen

  • Kleur/vorm: Colorless or yellow liquid
  • Dichtheid: 1.53
  • Kookpunt: 120-122°C 12mm
  • Vlampunt: 240-242°C
  • Brekindex: 1.5790
  • PSA: 0.00000
  • LogboekP: 3.24370
  • Gevoeligheid: Light Sensitive
  • Oplosbaarheid: Insoluble in water

1-IODO-4-N-PROPYLBENZENE Beveiligingsinformatie

  • Veiligheidsinstructies: S24/25
  • Veiligheidstermijn:S24/25

1-IODO-4-N-PROPYLBENZENE Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
eNovation Chemicals LLC
D768059-5g
Benzene, 1-iodo-4-propyl-
126261-84-5 97%
5g
$275 2023-09-01
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L05767-5g
1-Iodo-4-n-propylbenzene, 97%
126261-84-5 97%
5g
¥1951.00 2023-02-26
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L05767-25g
1-Iodo-4-n-propylbenzene, 97%
126261-84-5 97%
25g
¥7923.00 2023-02-26
Aaron
AR000T4H-1g
Benzene, 1-iodo-4-propyl-
126261-84-5 95%
1g
$156.00 2025-02-10
Aaron
AR000T4H-100mg
Benzene, 1-iodo-4-propyl-
126261-84-5 95%
100mg
$56.00 2025-02-10
eNovation Chemicals LLC
D768059-250mg
Benzene, 1-iodo-4-propyl-
126261-84-5 95%
250mg
$90 2025-02-21
Aaron
AR000T4H-250mg
Benzene, 1-iodo-4-propyl-
126261-84-5 95%
250mg
$79.00 2025-02-10
eNovation Chemicals LLC
D768059-500mg
Benzene, 1-iodo-4-propyl-
126261-84-5 95%
500mg
$95 2025-02-25
eNovation Chemicals LLC
D768059-250mg
Benzene, 1-iodo-4-propyl-
126261-84-5 95%
250mg
$90 2025-02-25
SHANG HAI XIAN DING Biotechnology Co., Ltd.
F-YF230-1g
1-Iodo-4-n-propylbenzene
126261-84-5 97%
1g
¥435.0 2022-02-28

1-IODO-4-N-PROPYLBENZENE Productiemethode

Synthetic Routes 1

Reactievoorwaarden
1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 100 °C
2.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 100 °C
Referentie
Metathesis-active ligands enable a catalytic functional group metathesis between aroyl chlorides and aryl iodides
Lee, Yong Ho ; et al, Nature Chemistry, 2018, 10(10), 1016-1022

Synthetic Routes 2

Reactievoorwaarden
1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 100 °C
2.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 100 °C
Referentie
Metathesis-active ligands enable a catalytic functional group metathesis between aroyl chlorides and aryl iodides
Lee, Yong Ho ; et al, Nature Chemistry, 2018, 10(10), 1016-1022

Synthetic Routes 3

Reactievoorwaarden
1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 100 °C
Referentie
Metathesis-active ligands enable a catalytic functional group metathesis between aroyl chlorides and aryl iodides
Lee, Yong Ho ; et al, Nature Chemistry, 2018, 10(10), 1016-1022

Synthetic Routes 4

Reactievoorwaarden
1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 100 °C
2.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 100 °C
Referentie
Metathesis-active ligands enable a catalytic functional group metathesis between aroyl chlorides and aryl iodides
Lee, Yong Ho ; et al, Nature Chemistry, 2018, 10(10), 1016-1022

Synthetic Routes 5

Reactievoorwaarden
1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 100 °C
2.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 100 °C
Referentie
Metathesis-active ligands enable a catalytic functional group metathesis between aroyl chlorides and aryl iodides
Lee, Yong Ho ; et al, Nature Chemistry, 2018, 10(10), 1016-1022

Synthetic Routes 6

Reactievoorwaarden
1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 100 °C
2.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 100 °C
Referentie
Metathesis-active ligands enable a catalytic functional group metathesis between aroyl chlorides and aryl iodides
Lee, Yong Ho ; et al, Nature Chemistry, 2018, 10(10), 1016-1022

Synthetic Routes 7

Reactievoorwaarden
1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 100 °C
2.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 100 °C
Referentie
Metathesis-active ligands enable a catalytic functional group metathesis between aroyl chlorides and aryl iodides
Lee, Yong Ho ; et al, Nature Chemistry, 2018, 10(10), 1016-1022

Synthetic Routes 8

Reactievoorwaarden
1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 100 °C
2.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 100 °C
Referentie
Metathesis-active ligands enable a catalytic functional group metathesis between aroyl chlorides and aryl iodides
Lee, Yong Ho ; et al, Nature Chemistry, 2018, 10(10), 1016-1022

Synthetic Routes 9

Reactievoorwaarden
1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 125 °C
2.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 100 °C
Referentie
Metathesis-active ligands enable a catalytic functional group metathesis between aroyl chlorides and aryl iodides
Lee, Yong Ho ; et al, Nature Chemistry, 2018, 10(10), 1016-1022

Synthetic Routes 10

Reactievoorwaarden
1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 100 °C
2.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 100 °C
Referentie
Metathesis-active ligands enable a catalytic functional group metathesis between aroyl chlorides and aryl iodides
Lee, Yong Ho ; et al, Nature Chemistry, 2018, 10(10), 1016-1022

1-IODO-4-N-PROPYLBENZENE Raw materials

1-IODO-4-N-PROPYLBENZENE Preparation Products

Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:126261-84-5)1-IODO-4-N-PROPYLBENZENE
A805532
Zuiverheid:99%
Hoeveelheid:25g
Prijs ($):189.0